1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid exact mass and molecular weight data
1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid exact mass and molecular weight data
High-Resolution Mass Spectrometry and Physicochemical Characterization of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic Acid
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter nitrogen-containing heterocycles that serve as foundational building blocks for novel therapeutics. Among these, 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid (CAS: 78449-68-0) is a critical intermediate. Imidazole-5-carboxylic acid derivatives are ubiquitous in pharmacology, most notably serving as the core scaffolds for angiotensin II receptor antagonists and potent enzyme inhibitors.
When validating the synthesis or tracking the metabolic fate of such compounds, relying on nominal mass or average molecular weight is insufficient. The complexity of biological matrices and synthetic reaction mixtures demands the analytical precision of High-Resolution Mass Spectrometry (HRMS) [2].
This technical guide delineates the physicochemical properties of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, establishes a self-validating HRMS analytical workflow, and explores the causality behind its fragmentation pathways.
Physicochemical Foundations: Molecular Weight vs. Exact Mass
In mass spectrometry, a fundamental distinction must be made between average molecular weight and monoisotopic exact mass.
The average molecular weight (154.169 g/mol ) is calculated using the atomic weights of elements, which represent the weighted average of all naturally occurring isotopes. While useful for stoichiometric calculations at the bench, it is effectively useless in HRMS. Mass spectrometers separate individual ions based on their specific mass-to-charge ratio ( m/z ). Therefore, we must calculate the monoisotopic exact mass , which is the sum of the masses of the primary (most abundant) isotope of each element (e.g., 12C , 1H , 14N , 16O ) [4].
Table 1: Physicochemical and Mass Data for 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
| Property | Value |
| IUPAC Name | 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid |
| CAS Registry Number | 78449-68-0 |
| Molecular Formula | C7H10N2O2 |
| Average Molecular Weight | 154.169 g/mol |
| Monoisotopic Exact Mass (Neutral) | 154.0742 Da |
| Theoretical [M+H]+ m/z | 155.0815 Da |
| Theoretical [M−H]− m/z | 153.0669 Da |
Analytical Workflow Design: The Causality of LC-HRMS
To experimentally verify the identity of this compound, we utilize Ultra-High-Performance Liquid Chromatography coupled to an Orbitrap Mass Spectrometer (UHPLC-Orbitrap MS). The Orbitrap is selected over standard Time-of-Flight (TOF) instruments due to its ability to routinely achieve resolving powers exceeding 100,000 (at m/z 200), which is critical for separating our target analyte from isobaric background interferences [3].
Experimental Protocol: UHPLC-HRMS Analysis
This protocol operates as a self-validating system . By incorporating an external mass calibration step immediately prior to the run and utilizing a known internal standard, any deviation in mass accuracy (>3 ppm) automatically flags the system as out of specification, preventing false positive identifications.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using the initial mobile phase conditions.
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Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the polar carboxylic acid moiety and the slightly hydrophobic ethyl/methyl aliphatic chains, preventing sample precipitation in the autosampler.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes.
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Mobile Phase A: Water + 0.1% Formic Acid (FA).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).
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Causality: 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid contains a basic imidazole nitrogen (pKa ~6.5). The 0.1% FA lowers the pH of the mobile phase to ~2.7, ensuring the imidazole ring is fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, yielding sharp, symmetrical chromatographic peaks.
Step 3: Electrospray Ionization (ESI+)
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Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
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Causality: Because the analyte is already pre-protonated in the acidic mobile phase, ESI+ is the most efficient ionization mode. The applied voltage and heat rapidly evaporate the solvent droplets, releasing the [M+H]+ ion into the gas phase via the ion evaporation mechanism.
Step 4: Orbitrap Mass Analysis
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Action: Acquire full scan MS data ( m/z 100–500) at a resolving power of 120,000.
LC-HRMS workflow for exact mass determination of imidazole derivatives.
Structural Elucidation via MS/MS (Tandem Mass Spectrometry)
While exact mass provides the elemental composition, tandem mass spectrometry (MS/MS) confirms the structural connectivity. By isolating the [M+H]+ precursor ion ( m/z 155.0815) and subjecting it to Collision-Induced Dissociation (CID) with nitrogen gas, we induce predictable fragmentation.
Fragmentation Causality:
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Loss of Water (-18.0106 Da): The carboxylic acid group is highly susceptible to dehydration under CID conditions, yielding an acylium ion at m/z 137.0709.
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Decarboxylation (-43.9898 Da): A defining characteristic of imidazole-carboxylic acids [1] is the facile loss of CO2 . The cleavage of the C-C bond between the imidazole ring and the carboxyl group generates a highly stable, resonance-stabilized substituted imidazolium cation at m/z 111.0917.
Primary CID fragmentation pathways for protonated 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid.
Data Interpretation: The Self-Validating System
To definitively confirm the presence of 1-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid, the acquired data must pass two mathematical validation gates:
Gate 1: Mass Accuracy (ppm Error) The experimental mass must match the theoretical mass within a strict tolerance. We calculate the Parts Per Million (ppm) error using the following formula:
Mass Error (ppm)=(Theoretical MassExperimental Mass−Theoretical Mass)×106Acceptance Criteria: An error of ≤3.0 ppm is required to validate the elemental formula.
Gate 2: Isotopic Fidelity The molecule contains 7 Carbon atoms and 2 Nitrogen atoms. Because naturally occurring Carbon contains ~1.1% 13C and Nitrogen contains ~0.37% 15N , the mass spectrum will exhibit a predictable "A+1" isotopic peak at m/z 156.0848.
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Theoretical A+1 Abundance: ≈(7×1.1%)+(2×0.37%)=8.44% relative to the monoisotopic peak.
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Acceptance Criteria: The experimental A+1 peak intensity must be within ±10% of the theoretical 8.44% abundance. If an isobaric interference (a different molecule with the same nominal mass) is co-eluting, the isotopic pattern will be distorted, immediately invalidating the result.
By enforcing these dual criteria, the analytical method inherently polices its own accuracy, ensuring that drug development decisions are based on unassailable structural data.
References
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National Center for Biotechnology Information. "2-Amino-1H-imidazole-5-carboxylic acid" (Class Proxy for Imidazole-5-carboxylic acid physicochemical properties). PubChem Database. Available at:[Link]
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Longdom Publishing. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery." Journal of Mass Spectrometry & Analytical Techniques. Available at:[Link]
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Phungsai, P., et al. "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter." Water Research, via PubMed Central (PMC). Available at:[Link]
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Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare Editorial Articles. Available at:[Link]
